HDAC Inhibitory Potency of Thiophenyl Benzamide Scaffold vs. Non-Thiophenyl Benzamide CI-994
The thiophenyl benzamide scaffold, to which 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide belongs, demonstrates significantly enhanced HDAC inhibitory activity compared to the non-thiophenyl benzamide CI-994 [1]. While direct enzymatic IC50 data for the 2-ethoxy derivative are not publicly available, class-level evidence shows that thiophenyl modification of CI-994 yields a compound (Compound 1) with markedly improved potency against target HDAC enzymes and altered selectivity profiles both in vitro and in cancer cells [1]. The antiproliferative activity of the thiophenyl derivative was described as 'much more potent than its parental CI-994 in various cancer cell lines in vitro' [1].
| Evidence Dimension | HDAC inhibitory activity and antiproliferative potency |
|---|---|
| Target Compound Data | Thiophenyl benzamide class (including 2-ethoxy analog): Significantly enhanced HDAC inhibition and antiproliferative activity vs. CI-994 [1] |
| Comparator Or Baseline | CI-994 (non-thiophenyl benzamide HDAC inhibitor) |
| Quantified Difference | Not numerically quantified in accessible data; qualitatively described as 'significantly enhanced' and 'much more potent' [1] |
| Conditions | In vitro HDAC enzymatic assays and cancer cell line antiproliferation assays [1] |
Why This Matters
For procurement decisions, this class-level evidence indicates that the thiophenyl benzamide scaffold, including the 2-ethoxy variant, offers superior HDAC inhibitory potential compared to first-generation benzamide HDAC inhibitors like CI-994, justifying its selection for epigenetic drug discovery programs.
- [1] Fournel M, Moradei O, Paquin I, et al. Enhanced Isotype-Selectivity and Antiproliferative Activity of Thiophenyl Derivatives of Benzamide HDAC Inhibitors In Human Cancer Cells. Cancer Res. 2006;66(8_Supplement):1110. View Source
